Lopinavir

Descripción general

Descripción

Lopinavir is an antiretroviral drug of the protease inhibitor class. It is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir . It was patented in 1995 and approved for medical use in 2000 .

Synthesis Analysis

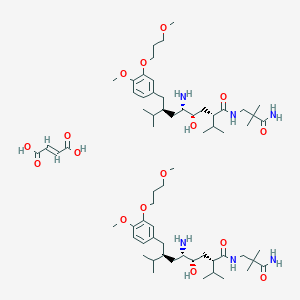

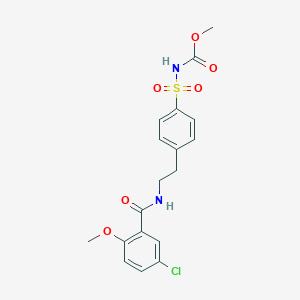

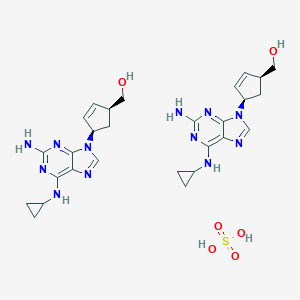

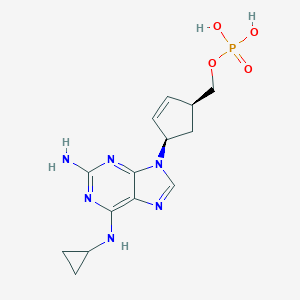

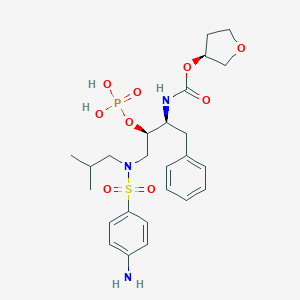

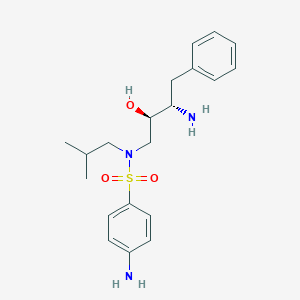

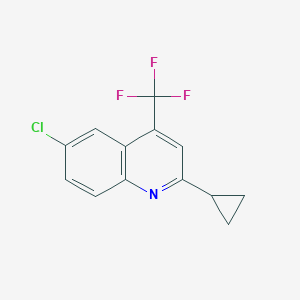

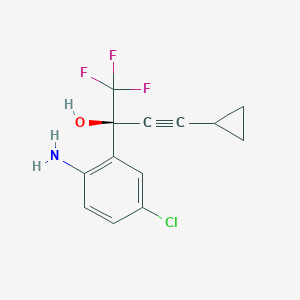

During the manufacturing process of Lopinavir in the laboratory, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described .

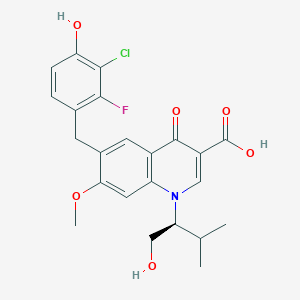

Molecular Structure Analysis

The molecular formula of Lopinavir is C37H48N4O5 . It is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group .

Chemical Reactions Analysis

Ritonavir and Lopinavir major degradation products arise in alkaline and acidic environments, respectively . Easier and faster analytical methods for impurity assessment are still needed .

Physical And Chemical Properties Analysis

Lopinavir is a dicarboxylic acid diamide . Its molecular weight is 628.8 g/mol .

Aplicaciones Científicas De Investigación

Lopinavir: A Comprehensive Analysis of Scientific Research Applications

HIV-1 Treatment: Lopinavir, often combined with ritonavir (LPV/r), is primarily used as a protease inhibitor in the treatment of human immunodeficiency virus type 1 (HIV-1). It works by inhibiting the protease enzyme, which is essential for the maturation of infectious virus particles, thereby controlling the viral load and progression of HIV .

Potential COVID-19 Therapy: In-vitro studies have suggested that Lopinavir may inhibit several coronaviruses, including severe acute respiratory syndrome (SARS-CoV) and Middle East Respiratory Syndrome (MERS). This has led to research into its potential as a treatment for COVID-19, with some studies indicating a reduction in death and intubation rates when used as initial treatment .

Antiviral Drug Synthesis: During the manufacturing process of Lopinavir, related substances are observed which are crucial for the synthesis and characterization of the drug. These substances are controlled to ensure the efficacy and safety of Lopinavir as an antiretroviral medication .

MERS and SARS Treatment: Lopinavir/ritonavir has shown antiviral activity against MERS and SARS coronaviruses in both in vitro and clinical studies, highlighting its broader antiviral application beyond HIV-1 treatment .

Mecanismo De Acción

Target of Action

Lopinavir is an antiretroviral protease inhibitor . Its primary target is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious HIV particles .

Mode of Action

Lopinavir inhibits the activity of the HIV-1 protease enzyme by forming an inhibitor-enzyme complex . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by Lopinavir affects the viral replication pathway . By preventing the cleavage of the Gag-Pol polyprotein precursors, Lopinavir disrupts the assembly of new viral particles, thereby halting the propagation of the virus .

Pharmacokinetics

Lopinavir is administered in combination with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for Lopinavir metabolism, and its co-administration “boosts” Lopinavir exposure and improves antiviral activity . This combination is necessary due to Lopinavir’s poor oral bioavailability and extensive biotransformation . Lopinavir is highly bound to plasma proteins (98-99%) . It undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes .

Result of Action

The result of Lopinavir’s action is the production of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the assembly of new infectious HIV particles, thereby reducing the viral load and slowing the progression of the disease .

Action Environment

The efficacy of Lopinavir can be influenced by various environmental factors. For instance, the presence of other medications can affect Lopinavir’s action due to potential drug interactions . Additionally, genetic variations such as the presence of the CYP3A4 *22/*22 allele can affect the pharmacokinetics of Lopinavir . Furthermore, the efficacy of Lopinavir against SARS-CoV-2 has been found to be lower than its achievable plasma levels, given their current drug formulations .

Safety and Hazards

When handling Lopinavir, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-SUGCFTRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046456 | |

| Record name | Lopinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol, 1.92e-03 g/L | |

| Record name | Lopinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The HIV lifecycle is comprised of 3 distinct stages: assembly, involving creation and packaging of essential viral components; budding, wherein the viral particle crosses the host cell plasma membrane and forms a lipid envelope; and maturation, wherein the viral particle alters its structure and becomes infectious. At the center of this lifecycle is the Gag polyprotein which, along with the products of its proteolysis, coordinate these stages and function as the major structural proteins of the virus. The HIV-1 protease enzyme, a dimeric aspartic protease, is the enzyme responsible for cleaving the Gag polyprotein and thus plays a critical role in many aspects of the HIV viral lifecycle. Lopinavir is an inhibitor of the HIV-1 protease enzyme. Its design is based on the "peptidomimetic" principle, wherein the molecule contains a hydroxyethylene scaffold which mimics the normal peptide linkage (cleaved by HIV protease) but which itself cannot be cleaved. By preventing HIV-1 protease activity, and thus the proteolysis of the Gag polyprotein, lopinavir results in the production of immature, non-infectious viral particles., /The researchers/ have previously shown that the HIV protease inhibitor lopinavir has selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells via an unknown mechanism. SiHa cervical carcinoma cells were stably transfected with the proteasome sensor vector pZsProSensor-1 to confirm lopinavir inhibits the proteasome in these cells. The Panorama Xpress profiler 725 antibody array was then used to analyse specific changes in protein expression in lopinavir-treated versus control untreated SiHa cells followed by PCR and western blotting. Colorimetric growth assays of lopinavir-treated E6/E7 immortalised versus control human keratinocytes were performed. Targeted small interfering RNA gene silencing followed by growth assay comparison of lopinavir-treated/untreated SiHa cells was also used. Lopinavir induced an increase in the fluorescence of pZsProSensor-1 transfected SiHa cells, indicative of proteasomal inhibition. Ribonuclease L (RNASEL) protein was shown to be up-regulated in lopinavir-treated SiHa cells, which was confirmed by PCR and western blot. Targeted silencing of RNASEL reduced the sensitivity of SiHa cells to lopinavir. Selective toxicity against E6/E7 immortalised keratinocytes versus control cells was also seen with lopinavir and was associated with up-regulated RNASEL expression. These data are consistent with the toxicity of lopinavir against HPV-positive cervical carcinoma cells being related to its ability to block viral proteasome activation and induce an up-regulation of the antiviral protein RNASEL. This is supported by the drug's selective toxicity and up-regulation of RNASEL in E6/E7 immortalised keratinocytes combined with the increased resistance to lopinavir observed in SiHa cells following silencing of RNASEL gene expression., Lopinavir inhibits replication of HIV type 1 (HIV-1) by interfering with HIV protease. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes to form structural proteins of the virion core and essential viral enzymes. By interfering with the formation of these essential proteins and enzymes, lopinavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Lopinavir also has some in vitro activity against HIV type 2 (HIV-2). | |

| Record name | Lopinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lopinavir | |

Color/Form |

Colorless solid from ethyl acetone, White to light tan powder | |

CAS RN |

192725-17-0 | |

| Record name | Lopinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lopinavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lopinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lopinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2494G1JF75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124-127 °C | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Lopinavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle as it cleaves viral polyprotein precursors into individual functional proteins, which are essential for the assembly of new infectious viral particles. [] By inhibiting the protease enzyme, Lopinavir disrupts the maturation process of the virus, rendering newly formed virions non-infectious. [, ]

A: Inhibition of the HIV-1 protease by Lopinavir primarily results in the production of immature, non-infectious viral particles. These particles are unable to infect new host cells, effectively interrupting the viral replication cycle. [, ] This leads to a decrease in the viral load within the infected individual, which is a key goal of antiretroviral therapy. [, ]

A: The molecular formula of Lopinavir is C37H48N4O5, and its molecular weight is 628.8 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic data, HPTLC methods have been developed for the simultaneous determination of Lopinavir and Ritonavir in pharmaceutical formulations. [, ] These methods typically utilize UV detection at specific wavelengths for quantification.

A: Yes, research indicates that Lopinavir can be formulated into various forms, including soft gelatin capsules, liquid formulations, and melt-extrusion tablets. [] Studies have shown its stability in different formulations and storage conditions. []

A: Lopinavir exhibits low oral bioavailability due to extensive first-pass metabolism primarily mediated by CYP3A4 enzymes in the intestine. [, ] Co-administration with Ritonavir, a potent CYP3A4 inhibitor, significantly boosts Lopinavir's plasma concentrations by reducing its metabolism. [, ] Lopinavir is primarily metabolized in the liver and excreted mainly through feces. [, ]

A: Studies in children have shown that maintaining Lopinavir trough concentrations above 1 mg/L is crucial for achieving sustained viral suppression. [] Lower concentrations are associated with an increased risk of virological failure, highlighting the importance of therapeutic drug monitoring, particularly in children. [, ]

A: The wide inter-individual variability in Lopinavir plasma levels necessitates individualized dosing strategies, particularly when co-administered with other medications. [] Therapeutic drug monitoring can help optimize Lopinavir exposure, ensuring treatment efficacy and minimizing the risk of resistance development. [, ]

A: Lopinavir's efficacy has been extensively studied in both laboratory and clinical settings. In vitro studies utilize cell-based assays to assess the drug's ability to inhibit HIV-1 replication. [] Animal models, such as mice and rats, are employed to evaluate the pharmacokinetics and efficacy of Lopinavir in vivo. [, ] Clinical trials in humans are the gold standard for assessing the safety and efficacy of Lopinavir in treating HIV-1 infection. [, , ]

A: There has been research exploring the potential of Lopinavir against other viruses, such as SARS-CoV-1 and MERS-CoV. [, ] While some in vitro studies suggested potential antiviral effects, clinical evidence supporting its use for these infections is limited. [, ] Further research is needed to determine its effectiveness against other viral pathogens.

A: Resistance to Lopinavir typically emerges through mutations in the HIV-1 protease gene. [] These mutations can reduce the binding affinity of Lopinavir to the enzyme, limiting its inhibitory effect. [] Common Lopinavir resistance mutations include V82A, I54V, and I84V. []

A: Clinical trials and observational studies have reported various adverse effects associated with Lopinavir. While a comprehensive list is beyond the scope of this Q&A, some commonly observed adverse effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), hyperlipidemia (increased cholesterol and triglycerides), and liver enzyme elevations. [, , , , ]

A: Long-term use of Lopinavir, like other protease inhibitors, has been associated with metabolic abnormalities, including dyslipidemia and insulin resistance, which can increase the risk of cardiovascular disease. [, ] Regular monitoring of lipid profiles and metabolic parameters is crucial during long-term therapy. [, ]

A: Lopinavir is primarily metabolized by the CYP3A4 enzyme system and is both a substrate and an inhibitor of this pathway. [, ] As a result, it has a high potential for drug-drug interactions with medications that are also metabolized by, induce, or inhibit CYP3A4. [, , , , ]

A: While Lopinavir plasma concentrations are used to assess drug exposure, there is ongoing research to identify specific biomarkers that can predict individual treatment response and potentially guide personalized dosing strategies. []

A: The provided research articles do not delve into the environmental impact of Lopinavir. Further investigation is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)